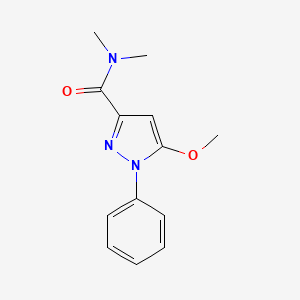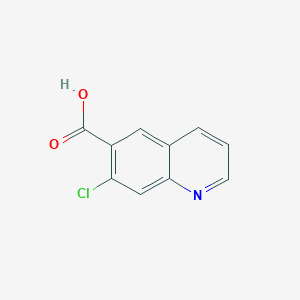
7-Chloro-6-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-quinolinecarboxylic acid is a substituted quinolinecarboxylic acid known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. Its molecular formula is C10H6ClNO2, and it is recognized for its role in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-quinolinecarboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. This process can be catalyzed by N-hydroxyphthalimide and azobisisobutyronitrile, with oxygen serving as the oxidant. The reaction conditions are optimized to avoid the generation of waste acid and waste water, making the process environmentally friendly .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as recycling reaction liquid phases, is emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Oxygen, N-hydroxyphthalimide, azobisisobutyronitrile.
Reduction: Zinc/acetic acid or triphenylphosphine.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
7-Chloro-6-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of antimalarial drugs and other pharmaceuticals.
Industry: The compound is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 7-Chloro-6-quinolinecarboxylic acid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound mimics an auxin overdose, affecting the phytohormonal system in sensitive plants. This leads to the induction of 1-aminocyclopropane-1-carboxylic acid synthase activity, promoting ethylene biosynthesis and causing phytotoxicity characterized by tissue chlorosis and necrosis .
Comparison with Similar Compounds
Quinmerac: 7-Chloro-3-methyl-8-quinolinecarboxylic acid, used as a herbicide.
Quinclorac: 3,7-Dichloro-8-quinolinecarboxylic acid, another herbicide with similar properties
Uniqueness: 7-Chloro-6-quinolinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
Molecular Formula |
C10H6ClNO2 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
7-chloroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
InChI Key |
JRMGTSRTCSMUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



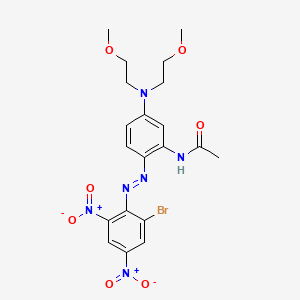
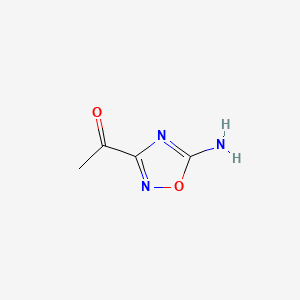

![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
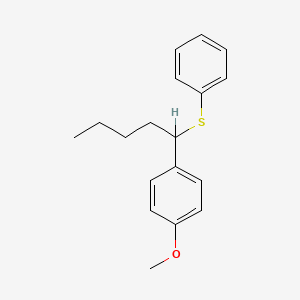

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
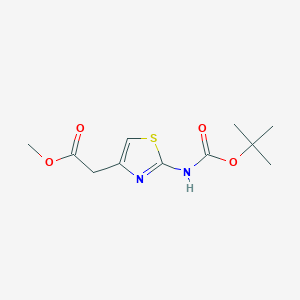
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13945142.png)
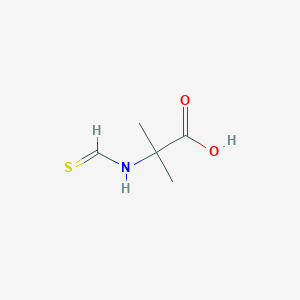

![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
